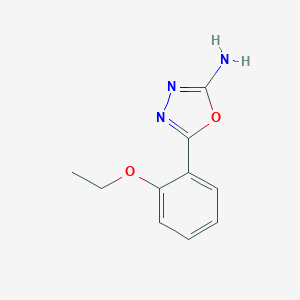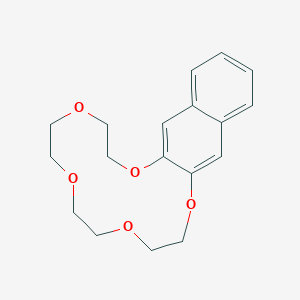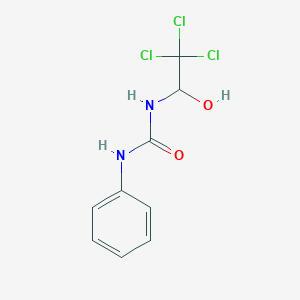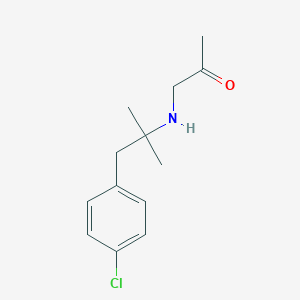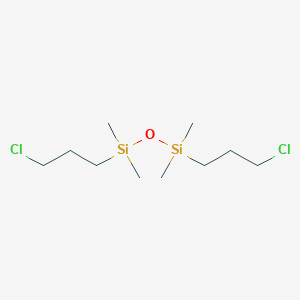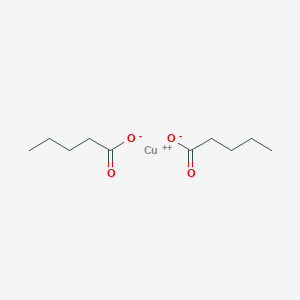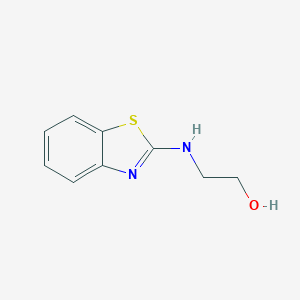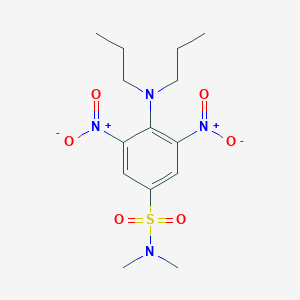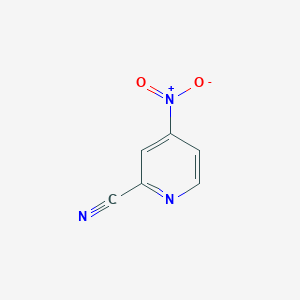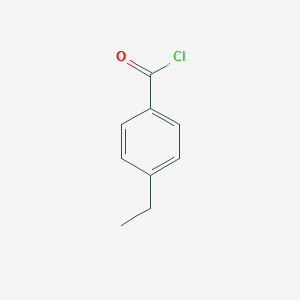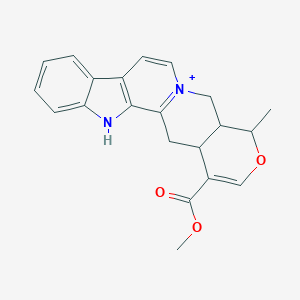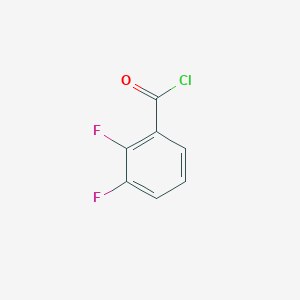
Dicyclohexyl 21-crown-7
Vue d'ensemble
Description
Dicyclohexyl 21-crown-7 is an organic compound . It is a type of crown ether, a family of compounds that have the ability to complex with and transport metal ions across membranes . The IUPAC name of the base structure, 21-crown-7, is 1,4,7,10,13,16,19-heptaoxacycloheneicosane . The molecular formula of Dicyclohexyl 21-crown-7 is C22H40O7 .
Synthesis Analysis
Crown ethers can be synthesized by a two-step chemical reaction. Firstly, the Pd or Pt isomaleonitriledithiolate complexes K2[Pd(i-mnt)2] and K2[Pt(i-mnt)2] are allowed to form completely in water by the reaction of K2(i-mnt) with PdCl2 and K2PtCl4 respectively. Secondly, the two isomers of dicyclohexyl-18-crown-6 are reacted with K2[Pd(i-mnt)2] and K2[Pt(i-mnt)2] .Molecular Structure Analysis
The molecular structure of Dicyclohexyl 21-crown-7 is characterized by a ring of atoms with the formula C22H40O7 . The structure is a type of crown ether, which is a cyclic chemical compound that consists of a ring containing several ether groups .Chemical Reactions Analysis
Crown ethers, including Dicyclohexyl 21-crown-7, function as ligands for some metal cations . They have been used to construct multifunctional coordination polymers . In one study, two organic–inorganic hybrid dicyclohexyl-18-crown-6 complexes were synthesized by the reaction of dicyclohexyl-18-crown-6 with K2(i-mnt) and PdCl2 or K2PtCl4 respectively .Applications De Recherche Scientifique
Antimutagenic Properties
Dicyclohexyl 21-crown-7 has been identified for its potential antimutagenic properties. In a study, this compound significantly decreased both spontaneous and heavy metal-induced sister chromatid exchange frequencies in mammalian cells, suggesting an antimutagenic activity (Cai & Arenaz, 1998). Another research also observed that dicyclohexyl 21-crown-7 did not exhibit genotoxic effects on Chinese hamster V79 cells, indicating it might possess antigenotoxic activity (Arenaz, Bitticks, Pannell, & Garcia, 1992).
Complexation and Extraction Applications
Dicyclohexyl 21-crown-7 has been used in the synthesis of organic-inorganic hybrid complexes, demonstrating its utility in chemical synthesis and complex formation (Sun et al., 2006). It has also been studied for its selective extraction properties, particularly in extracting cesium nitrate from high-concentration sodium nitrate solutions, showcasing its potential in selective ion separation processes (Mover, Deng, Sun, Sachleben, Batra, & Robinson, 1997).
Structural and Binding Studies
Structural analysis of dicyclohexyl 21-crown-7 and its isomers has provided insights into their conformational properties and ion-binding capabilities, which are essential for understanding their functional applications in various fields like materials science and biochemistry (Burden, Coxon, Stoddart, & Wheatley, 1977).
Application in Nuclear Fuel Reprocessing
This compound has been identified as a potential extractant for plutonium in nuclear fuel reprocessing, demonstrating its importance in the field of nuclear chemistry and waste management (Lemaire, Guy, Chomel, & Foos, 1991).
Mécanisme D'action
Like other crown ethers, Dicyclohexyl 21-crown-7 functions as a ligand for some metal cations with a particular affinity for caesium cations . It has been suggested that this crown ether may possess antimutagenic activity by significantly decreasing both spontaneous and metal-induced sister chromatid exchange frequencies in mammalian cells .
Propriétés
IUPAC Name |
2,2-dicyclohexyl-1,4,7,10,13,16,19-heptaoxacyclohenicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O7/c1-3-7-24(8-4-1)26(25-9-5-2-6-10-25)23-32-20-19-30-16-15-28-12-11-27-13-14-29-17-18-31-21-22-33-26/h24-25H,1-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWILYDIQORSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(COCCOCCOCCOCCOCCOCCO2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169850 | |
| Record name | Dicyclohexyl 21-crown-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17455-21-9 | |
| Record name | Dicyclohexyl 21-crown-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclohexyl 21-crown-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



